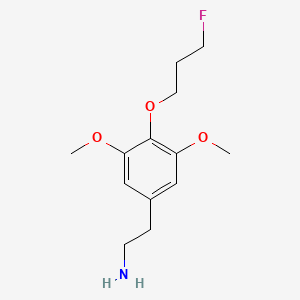
1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with an isopropyl group and an ether linkage to a chloropropane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene typically involves the reaction of 2-isopropylphenol with 1-chloropropane-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the isopropyl group to an alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-((1-Hydroxypropan-2-yl)oxy)-2-isopropylbenzene.
Oxidation: Formation of this compound ketone.
Reduction: Formation of 1-((1-Propyl)oxy)-2-isopropylbenzene.
Wissenschaftliche Forschungsanwendungen
1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of therapeutic agents.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 1-((1-Chloropropan-2-yl)oxy)benzene
- 1-((1-Chloropropan-2-yl)oxy)-2-ethoxybenzene
- 1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene
Uniqueness: 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene is unique due to the presence of both an isopropyl group and a chloropropane moiety attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Eigenschaften
IUPAC Name |
1-(1-chloropropan-2-yloxy)-2-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-9(2)11-6-4-5-7-12(11)14-10(3)8-13/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOHIUOFNJSRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)

![6-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2763847.png)
![2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2763848.png)

![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)



![N-(4-acetylphenyl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2763861.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2763862.png)
![N-Ethyl-N-[2-oxo-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)amino]ethyl]prop-2-enamide](/img/structure/B2763863.png)
